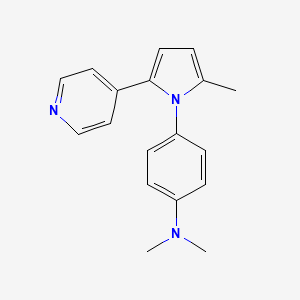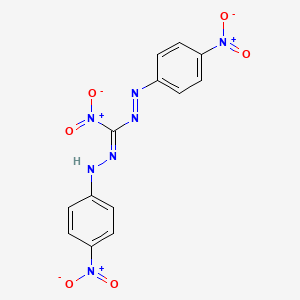![molecular formula C15H16N2O3 B2911328 Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate CAS No. 1797807-10-3](/img/structure/B2911328.png)
Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate is a chemical compound with the molecular formula C16H18N2O3 It is characterized by a benzoate ester linked to a cyanocyclopentyl carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate typically involves the reaction of 4-aminobenzoic acid with 1-cyanocyclopentyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage. The resulting intermediate is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced at the nitrile group to form primary amines using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-[(1-cyanocyclopentyl)carbamoyl]benzoic acid.
Reduction: Methyl 4-[(1-aminocyclopentyl)carbamoyl]benzoate.
Substitution: this compound derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the development of polymers and coatings with specific functional properties.
Wirkmechanismus
The mechanism by which Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-[(1-cyanocyclohexyl)carbamoyl]benzoate
- Methyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate
- Methyl 4-[(1-cyanocyclobutyl)carbamoyl]benzoate
Comparison: Methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate is unique due to the specific size and conformation of the cyanocyclopentyl group. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from similar compounds with different ring sizes. The presence of the cyanocyclopentyl group also affects the compound’s physicochemical properties, such as solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
methyl 4-[(1-cyanocyclopentyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-14(19)12-6-4-11(5-7-12)13(18)17-15(10-16)8-2-3-9-15/h4-7H,2-3,8-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHVSSNKWAIGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![benzo[d]thiazol-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2911245.png)
![5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-3-phenyl-2,1-benzoxazole](/img/structure/B2911246.png)





![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2911257.png)

![4-tert-butyl-N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}benzamide](/img/structure/B2911260.png)
![2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2911261.png)



